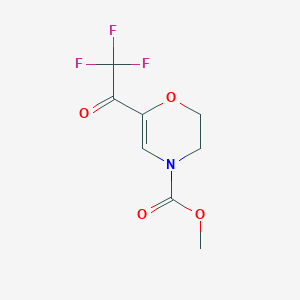

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate, also known as Methyl TFA oxazinone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a highly reactive intermediate that has been used in the synthesis of various organic compounds. In

Applications De Recherche Scientifique

Synthesis of β-Amino Acids Derivatives

Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, a closely related compound, has been used as a starting material for the synthesis of derivatives of β-proline, nipecotic acid, and various carboxylic acids. This process involves alkylation and acylation reactions, showcasing the versatility of oxazine derivatives as precursors for complex amino acid synthesis (Tishkov, Reissig, & Ioffe, 2002).

Chemical Synthesis and Reactions

The compound has been explored in the context of synthesizing dihydro-1,3-oxazine derivatives and related substituted uracils. This includes the preparation of 6-methyl-1,3-oxazine-2,4(3H)-dione from ethyl acetoacetate, showcasing its utility in generating substituted uracils and acylated ureas (Ahmed, Lofthouse, & Shaw, 1976).

Trifluoroacetylation Reactions

Research has been conducted on trifluoroacetylation reactions using bis(trifluoroacetamide) reagents, which could be related to the functional group interactions of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate. These studies highlight the methodology for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild conditions, resulting in volatile trifluoroacetamides suitable for gas chromatographic analysis (Donike, 1973).

Applications in Muscle Relaxants

The synthesis of acrylic acid derivatives by the aminomethinylation procedure has been investigated for potential muscle relaxing activity. This involves the reaction of s-triazine with methyl acetoacetate and piperidine, leading to the formation of acrylic acid derivatives (Kreutzberger & Kreutzberger, 1980).

Mécanisme D'action

Target of Action

The trifluoroacetyl group is known to be a functional group that can influence the properties of a compound . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, adjusting the steric and electronic properties of a lead compound .

Mode of Action

Compounds with a trifluoroacetyl group are known to have significant electronegativity, which can influence their interactions with targets . The trifluoroacetyl group can also protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

For instance, the trifluoroacetyl group is involved in the methionine cycle, a critical biochemical pathway for the production of the essential amino acid methionine and the generation of S-adenosylmethionine, the most important cellular methyl-donor .

Pharmacokinetics

The trifluoroacetyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .

Result of Action

The trifluoroacetyl group can influence the properties of a compound, potentially affecting its biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

Propriétés

IUPAC Name |

methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJIJMFHYPWKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)